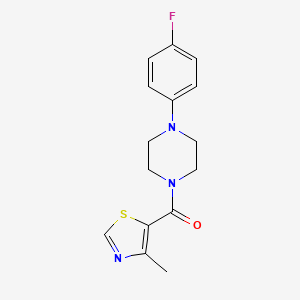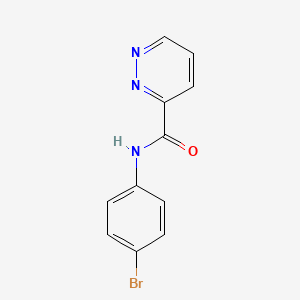![molecular formula C18H24N2O2S2 B4318163 1,4-BIS{[2-(2-PYRIDYL)ETHYL]SULFANYL}-2,3-BUTANEDIOL](/img/structure/B4318163.png)
1,4-BIS{[2-(2-PYRIDYL)ETHYL]SULFANYL}-2,3-BUTANEDIOL
Descripción general
Descripción
1,4-BIS{[2-(2-PYRIDYL)ETHYL]SULFANYL}-2,3-BUTANEDIOL is a complex organic compound with the molecular formula C18H24N2O2S2 . This compound features a butanediol core substituted with pyridyl and sulfanyl groups, making it a molecule of interest in various chemical and biological research fields.
Métodos De Preparación
The synthesis of 1,4-BIS{[2-(2-PYRIDYL)ETHYL]SULFANYL}-2,3-BUTANEDIOL typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-(2-pyridyl)ethanethiol with 2,3-butanediol under controlled conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1,4-BIS{[2-(2-PYRIDYL)ETHYL]SULFANYL}-2,3-BUTANEDIOL undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially altering the sulfanyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl rings, especially under basic conditions
Common reagents and conditions for these reactions include the use of solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,4-BIS{[2-(2-PYRIDYL)ETHYL]SULFANYL}-2,3-BUTANEDIOL has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It may be used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism by which 1,4-BIS{[2-(2-PYRIDYL)ETHYL]SULFANYL}-2,3-BUTANEDIOL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridyl groups can coordinate with metal ions, while the sulfanyl groups can form disulfide bonds or undergo redox reactions. These interactions can modulate the activity of biological pathways and influence cellular processes .
Comparación Con Compuestos Similares
Similar compounds to 1,4-BIS{[2-(2-PYRIDYL)ETHYL]SULFANYL}-2,3-BUTANEDIOL include:
1,2-Di(4-pyridyl)ethylene: This compound also features pyridyl groups but differs in its core structure.
1,4-Bis[2-(4-pyridyl)ethenyl]benzene: Similar in having pyridyl groups, but with a benzene core instead of butanediol.
The uniqueness of this compound lies in its combination of pyridyl and sulfanyl groups attached to a butanediol core, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1,4-bis(2-pyridin-2-ylethylsulfanyl)butane-2,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c21-17(13-23-11-7-15-5-1-3-9-19-15)18(22)14-24-12-8-16-6-2-4-10-20-16/h1-6,9-10,17-18,21-22H,7-8,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAUUQDVOZQIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSCC(C(CSCCC2=CC=CC=N2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-dihydro-1H-inden-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4318085.png)
![6-{3-[4-(4-HYDROXYPHENYL)PIPERAZINO]-2,5-DIOXO-1-PYRROLIDINYL}HEXANOIC ACID](/img/structure/B4318093.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B4318103.png)
![3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-FLUOROBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4318109.png)
![3-[5-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole](/img/structure/B4318113.png)

![5-amino-4-(4-methoxyphenyl)-7-(2-thienyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B4318139.png)
![5-AMINO-4-(4-METHOXYPHENYL)-7-(4-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE](/img/structure/B4318143.png)
![5-amino-7-(6-bromo-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B4318144.png)
![5-amino-7-(3-isopropoxyphenyl)-4-(4-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B4318147.png)
![2-{4-[5-amino-6-cyano-4-(4-methoxyphenyl)-1,1-dioxido-2,3,4,7-tetrahydrothieno[3,2-b]pyridin-7-yl]-2-methoxyphenoxy}acetamide](/img/structure/B4318156.png)
![N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLTETRADECANEHYDRAZIDE](/img/structure/B4318176.png)
![N'-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N',2-DIMETHYLPROPANEHYDRAZIDE](/img/structure/B4318179.png)
